molecular formula C17H16ClN3O4 B11607477 4-(4-chlorophenyl)-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-chlorophenyl)-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11607477
M. Wt: 361.8 g/mol
InChI Key: QWOQVNXEIJUWGW-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a hydroxyl group attached to an imidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. This involves the use of chlorobenzene and nitrobenzene as starting materials, which react with the imidazole ring in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), palladium on carbon.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BROMOPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
  • 4-(4-FLUOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
  • 4-(4-METHOXYPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-1-HYDROXY-2,5-DIMETHYL-2-(3-NITROPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs with different substituents.

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-hydroxy-2,4-dimethyl-2-(3-nitrophenyl)-1-oxido-4H-imidazol-1-ium

InChI

InChI=1S/C17H16ClN3O4/c1-11-16(12-6-8-14(18)9-7-12)20(23)17(2,19(11)22)13-4-3-5-15(10-13)21(24)25/h3-11,22H,1-2H3

InChI Key

QWOQVNXEIJUWGW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C2=CC(=CC=C2)[N+](=O)[O-])[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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